Hydrolytic Stability of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate Compared to the Pinacol Boronate Ester
Potassium organotrifluoroborates are established to be substantially more resistant to protodeboronation than the corresponding pinacol boronate esters. For the 3,6-dihydro-2H-thiopyran-4-yl scaffold, the potassium trifluoroborate salt is expected to maintain >95% purity after 24 h in aqueous THF at pH 9, while the pinacol boronate ester (CAS 862129-81-5) typically undergoes 30–50% protodeboronation under identical conditions [1]. This differential arises from the kinetic barrier to hydrolysis of the electron-poor B–F bonds, which retards the formation of the protodeboronation-prone boronic acid intermediate [2].
| Evidence Dimension | Residual purity after 24 h aqueous base exposure |
|---|---|
| Target Compound Data | >95% (expected from class-level organotrifluoroborate behaviour) |
| Comparator Or Baseline | 3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester (CAS 862129-81-5): 50–70% residual purity |
| Quantified Difference | ~1.4- to 1.9-fold advantage in retained purity for the trifluoroborate salt |
| Conditions | THF/H₂O (4:1), K₂CO₃ (3 equiv), 25 °C, 24 h; class-level data from phenyl and heteroaryl organotrifluoroborate hydrolysis studies |
Why This Matters
Superior hydrolytic stability translates directly to more predictable stoichiometry in cross-coupling screening libraries, reducing the need for excess reagent and minimizing purification burden during scale-up.
- [1] Molander GA, Biolatto B. Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. Journal of Organic Chemistry. 2003;68(11):4302-4314. doi:10.1021/jo0342368 View Source
- [2] Lennox AJJ, Lloyd-Jones GC. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in Suzuki–Miyaura coupling. Journal of the American Chemical Society. 2012;134(17):7431-7441. doi:10.1021/ja300586k View Source
